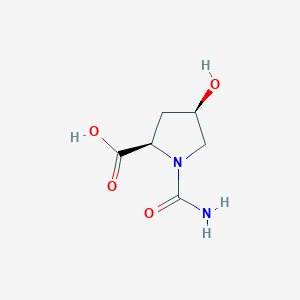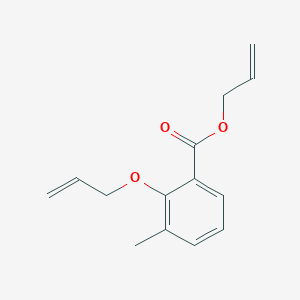
Allyl 2-(allyloxy)-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2-(allyloxy)-3-methylbenzoate: is an organic compound that features both allyl and benzoate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-(allyloxy)-3-methylbenzoate typically involves the reaction of 2-(allyloxy)-3-methylbenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at room temperature . The general reaction scheme is as follows:
Starting Material: 2-(allyloxy)-3-methylbenzoic acid
Reagent: Allyl bromide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl 2-(allyloxy)-3-methylbenzoate can undergo oxidation reactions, particularly at the allyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, typically in aqueous or acidic conditions.
Reduction: LiAlH4, usually in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines, often in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Allyl 2-(allyloxy)-3-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its allyl groups can be modified to introduce bioactive functionalities.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and resins. Its allyl groups allow for cross-linking reactions, which are essential in the production of durable materials.
Mecanismo De Acción
The mechanism of action of Allyl 2-(allyloxy)-3-methylbenzoate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of allyl groups, which can undergo various chemical transformations. In biological systems, the compound’s mechanism of action would depend on the specific bioactive functionalities introduced during synthesis.
Comparación Con Compuestos Similares
Allyl benzoate: Similar structure but lacks the additional allyloxy and methyl groups.
2-(Allyloxy)benzoic acid: Similar structure but lacks the ester linkage and additional allyl group.
3-Methylbenzoic acid: Similar structure but lacks the allyloxy and allyl groups.
Uniqueness: Allyl 2-(allyloxy)-3-methylbenzoate is unique due to the presence of both allyl and allyloxy groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
prop-2-enyl 3-methyl-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H16O3/c1-4-9-16-13-11(3)7-6-8-12(13)14(15)17-10-5-2/h4-8H,1-2,9-10H2,3H3 |
Clave InChI |
RVVNVGFMHPVCLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



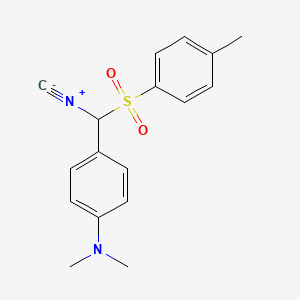
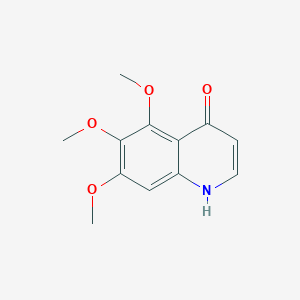
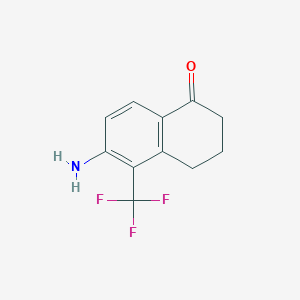
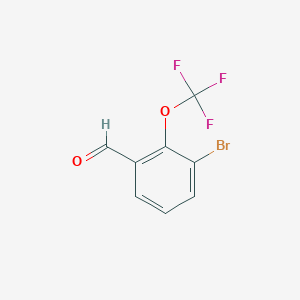

![Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)
![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)
![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)


